[trans-2-(4-Chlorophenyl)cyclopropyl]methanol
Description
Properties
IUPAC Name |
[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUDCBNPQCUQK-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the Darzen condensation reaction, where alpha-halo-p-chlorophenylacetate reacts with acetylcyclopropane in the presence of a base to form a glycidic ester. This ester is then hydrolyzed under basic conditions to yield the corresponding glycerate, which undergoes decarboxylation under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Continuous operation or “one-pot” methods are preferred for large-scale production due to their efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Dopamine Receptor Modulation
Recent studies have highlighted the role of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol as a modulator of dopamine receptors, particularly the D3 receptor (D3R). Research indicates that derivatives of this compound can act as antagonists or partial agonists at D3R, which is significant for developing treatments for disorders like schizophrenia and addiction .
- Mechanism of Action : The compound enhances dopamine receptor subtype selectivity, improving its potential efficacy in CNS applications. It has been linked to optimized physicochemical properties that enhance blood-brain barrier permeability, making it a promising candidate for central nervous system therapies .
Opioid Receptor Interactions
The compound has also been investigated for its interactions with opioid receptors. By tethering this compound to various opioid scaffolds, researchers have identified new structural moieties that exhibit high affinity and selectivity for mu-opioid receptors (MOR) and D3R . This dual activity may provide avenues for pain management therapies with reduced side effects compared to traditional opioids.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical processes that ensure high purity and yield. A typical synthesis method includes the use of sodium hydride in DMF to facilitate the reaction between benzyl alcohol and chlorinated cyclopropanes .
| Synthesis Steps | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzyl alcohol, Sodium hydride | Ice bath at 0°C | 66% |
| 2 | DMF | Stirred for 1 hour |
This table summarizes a general procedure used in the synthesis of this compound, showcasing the efficiency of the reaction conditions employed.
Case Study: CNS Drug Development
A notable study demonstrated the potential of this compound derivatives in treating neurological disorders. The research involved extensive screening for binding affinities at various receptor sites, revealing promising results for D3R antagonism .
Clinical Implications
The implications of these findings suggest that compounds like this compound could lead to novel treatments for conditions such as Parkinson's disease and other neuropsychiatric disorders where dopamine dysregulation is a factor.
Mechanism of Action
The mechanism of action of [trans-2-(4-Chlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Analog 1: (trans-2-(4-Methylphenyl)cyclopropyl)methanol
- Structure : Substitution of the 4-chloro group with a methyl group.
- Molecular Formula : C₁₁H₁₄O; Molecular Weight : 162.23 g/mol.
- Synthesis : Achieved via high-yield routes (92% yield), involving ester intermediates and chromatographic purification .
- Lower molecular weight (162.23 vs. 182.65) due to the absence of chlorine.
Analog 2: (trans-2-(3,5-Dimethylphenyl)cyclopropyl)methanol
- Structure : 3,5-Dimethylphenyl substituent.
- Molecular Formula : C₁₂H₁₆O; Molecular Weight : 176.26 g/mol.
- Key Differences :
Functional Group Modifications
Analog 3: trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine
- Structure: Replaces the methanol group with a propylamine.
- Synthesis: Involves propionaldehyde and sodium borohydride in methanol, yielding (±)-isomers .
- Key Differences: The amine group introduces basicity, enabling protonation at physiological pH, unlike the neutral alcohol. Potential for forming salts or interacting with acidic residues in enzymes .
Analog 4: trans-2-(2-(4-Fluorophenyl)cyclopropyl)ethan-1-ol
Complex Cyclopropane Derivatives
Analog 5: Bis(4-chlorophenyl)(cyclopropyl)methanol
- Structure: Two 4-chlorophenyl groups attached to a central cyclopropane-methanol core.
- Synthesis : 85% yield via Grignard-like reactions; characterized by NMR and HRMS .
- Key Differences: Dual aryl groups significantly increase molecular weight (C₁₇H₁₅Cl₂O; ~308 g/mol) and steric hindrance.
Analog 6: trans-2-(2-(4-Chlorophenyl)cyclopropyl)-1-(methyldiphenylsilyl)-ethan-1-one
- Structure : Incorporates a silyl-protected ketone.
- Synthesis : Wittig rearrangement with n-butyllithium; 47% yield .
- Key Differences: The ketone and silyl groups introduce distinct electronic and steric profiles, reducing nucleophilicity compared to the alcohol. Potential for silicon-specific interactions in catalytic systems .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
[trans-2-(4-Chlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H11ClO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in relation to its effects on various cellular processes and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, leading to various pharmacological effects. The exact mechanisms remain under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.
- Receptor Binding : It may interact with specific receptors, potentially influencing signaling pathways associated with cell growth and proliferation.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Antiproliferative Activity : Some studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Effects : There is emerging evidence that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- In a series of in vitro assays, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and prostate cancer models.
- Table 1 summarizes the IC50 values for different cell lines:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.3 PC-3 (Prostate Cancer) 22.8 HeLa (Cervical Cancer) 30.5 -
In Vivo Studies :
- Animal models have been utilized to assess the efficacy of this compound in reducing tumor size. In one study involving mice implanted with tumor cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
-
Mechanistic Insights :
- Further investigations revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis
A comparative analysis with similar compounds has been conducted to understand the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cyclopropane ring with chlorophenyl group | Anticancer, Antimicrobial |
| 4-Chlorophenol | Lacks cyclopropane structure | Antimicrobial only |
| Cyclopropylamine | No chlorophenyl substitution | Limited anticancer activity |
Q & A
Q. What are the recommended synthetic routes for [trans-2-(4-Chlorophenyl)cyclopropyl]methanol, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves cyclopropanation of 4-chlorostyrene derivatives followed by hydroxylation. Key steps include:
- Cyclopropanation : Use transition metal catalysts (e.g., Rh(II)) to generate the cyclopropane ring via carbene transfer reactions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) significantly influence stereoselectivity .
- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or enzymatic approaches (e.g., alcohol dehydrogenases) can introduce the hydroxyl group. Optimize pH (6–8) and cofactor availability (NAD+/NADH) for biocatalytic routes .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the trans-isomer. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Answer:
- X-ray crystallography : Resolve absolute configuration and trans stereochemistry. Bond angles (e.g., C-C-C in cyclopropane ≈ 60°) and torsion angles confirm spatial arrangement .
- NMR spectroscopy : Key signals include:
- Chiral HPLC : Use a Chiralpak AD-H column (heptane/isopropanol) to confirm enantiopurity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Answer:
- Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF₃) or cyclopropane substituents (e.g., methyl, ethyl) to assess steric/electronic effects .
- Receptor binding assays : Screen analogs against dopamine receptors (D₂/D₄) using radioligand displacement (³H-spiperone for D₂, ³H-clozapine for D₄). Calculate Ki values to compare affinity ratios .
- Functional assays : Measure cAMP inhibition (D₂-mediated) or MAPK activation (D₄-mediated) to evaluate agonist/antagonist activity .
Q. What strategies resolve contradictions in biological activity data for this compound?
Answer:
- Purity verification : Contradictions may arise from impurities (e.g., cis-isomer, unreacted intermediates). Use LC-MS (ESI+) to detect trace impurities (<0.1%) .
- Solvent effects : Activity variations may stem from solvent residues (e.g., DMSO). Conduct dose-response assays in multiple solvents (aqueous buffer vs. DMSO) .
- Cell-line specificity : Test across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-dependent responses .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
- Biocatalysis : Use alcohol dehydrogenases (e.g., ADH-A from Rhodococcus ruber) in aqueous buffer to reduce organic solvent use .
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower environmental impact .
- Waste minimization : Employ flow chemistry for cyclopropanation to enhance atom economy (>80%) and reduce byproduct formation .
Future Research Directions
- Mechanistic studies : Elucidate the role of cyclopropane strain in receptor binding using computational docking (e.g., AutoDock Vina) .
- Environmental impact : Assess biodegradability via OECD 301F tests and ecotoxicity in Daphnia magna .
- Scale-up challenges : Optimize catalytic systems (e.g., immobilized enzymes) for industrial-scale biocatalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
